molecular formula C18H16N4O2S B11289976 1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11289976
M. Wt: 352.4 g/mol
InChI Key: DZEOWXGJJYKXJC-UHFFFAOYSA-N
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Description

1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that features a unique combination of pyrido, pyrrolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the thiophen-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Methylation and oxidation: These steps are crucial for achieving the final structure of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.

    Material Science: It is explored for use in organic semiconductors and light-emitting diodes due to its unique electronic properties.

    Biological Research: The compound is studied for its antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like Tipepidine and Tioconazole share the thiophene nucleus and exhibit similar biological activities.

    Pyrimidine derivatives: Compounds such as 5-fluorouracil and cytarabine are well-known pyrimidine-based drugs with anti-cancer properties.

Uniqueness

1,9-dimethyl-4-oxo-N-(thiophen-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its multi-ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6,10-dimethyl-2-oxo-N-(thiophen-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C18H16N4O2S/c1-11-5-3-7-22-15(11)20-16-13(18(22)24)9-14(21(16)2)17(23)19-10-12-6-4-8-25-12/h3-9H,10H2,1-2H3,(H,19,23)

InChI Key

DZEOWXGJJYKXJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCC4=CC=CS4

Origin of Product

United States

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